molecular formula C10H13N3S B14485657 N-(4-Ethenyl-2-methylphenyl)hydrazinecarbothioamide CAS No. 63914-69-2

N-(4-Ethenyl-2-methylphenyl)hydrazinecarbothioamide

Cat. No.: B14485657
CAS No.: 63914-69-2
M. Wt: 207.30 g/mol
InChI Key: YOUKXPXBGPXWFX-UHFFFAOYSA-N
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Description

N-(4-Ethenyl-2-methylphenyl)hydrazinecarbothioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinecarbothioamide group attached to a 4-ethenyl-2-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethenyl-2-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 4-ethenyl-2-methylphenyl isothiocyanate with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethenyl-2-methylphenyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted hydrazinecarbothioamides.

Scientific Research Applications

N-(4-Ethenyl-2-methylphenyl)hydrazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethenyl-2-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)hydrazinecarbothioamide
  • N-(4-Ethenylphenyl)hydrazinecarbothioamide
  • N-(4-Methylphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

Uniqueness

N-(4-Ethenyl-2-methylphenyl)hydrazinecarbothioamide is unique due to the presence of both the ethenyl and methyl groups on the phenyl ring This structural feature imparts distinct reactivity and biological activity compared to other similar compounds

Properties

CAS No.

63914-69-2

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-amino-3-(4-ethenyl-2-methylphenyl)thiourea

InChI

InChI=1S/C10H13N3S/c1-3-8-4-5-9(7(2)6-8)12-10(14)13-11/h3-6H,1,11H2,2H3,(H2,12,13,14)

InChI Key

YOUKXPXBGPXWFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=C)NC(=S)NN

Origin of Product

United States

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